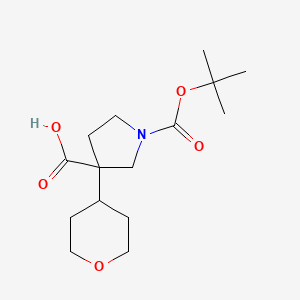

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+

Descripción

This compound features a pyrrolidine core (a five-membered saturated nitrogen-containing ring) substituted at the 3-position with a tetrahydro-2H-pyran-4-yl group and a tert-butoxycarbonyl (Boc) protective group. The Boc group is widely used in organic synthesis to protect amines, making this compound a valuable intermediate in pharmaceutical chemistry, particularly for peptide synthesis or drug candidate development.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-6-15(10-16,12(17)18)11-4-8-20-9-5-11/h11H,4-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGQHVATEQJHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ can be synthesized through multi-step organic reactions

Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:

Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the pyrrolidine nitrogen.

Substitution: Introducing the tetrahydropyran group via a suitable electrophile under controlled temperature and pressure.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tetrahydropyran group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is used extensively in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Industry: In the production of fine chemicals and advanced materials.

Mecanismo De Acción

The compound exerts its effects primarily through its reactive functional groups. The Boc group provides stability and protection during synthetic transformations, while the tetrahydropyran ring can participate in various chemical reactions. Molecular targets often include enzymes and receptors where the compound can act as an inhibitor or modulator.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Comparative Insights

Ring Structure and Flexibility

- Pyrrolidine vs. Pyrrole () : The target’s saturated pyrrolidine core offers greater conformational flexibility compared to the aromatic pyrrole ring in , which may influence binding interactions in medicinal applications .

- Pyrrolidine vs.

Substituent Effects

- Tetrahydro-2H-Pyran-4-yl vs. Aromatic Substituents : The oxygen-containing tetrahydropyran group in the target enhances polarity and hydrogen-bonding capacity compared to aromatic indole () or phenyl () groups. This may improve aqueous solubility, a critical factor in drug bioavailability.

- Pyridinyl Derivatives (–4) : Fluoropyridinyl () and methoxypyridinyl () substituents introduce electronegative or electron-donating effects, respectively, which can modulate reactivity and interactions with biological targets .

Functional Group Reactivity

- Carboxylic Acid vs. This simplifies downstream modifications in synthesis workflows.

- Boc Protection : All compounds utilize Boc groups for amine protection, ensuring compatibility with standard deprotection methods (e.g., acidic conditions).

Actividad Biológica

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 368866-33-5

- Purity : >98% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the compound's stability and solubility, facilitating its interaction with enzymes and receptors.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Modulation : It may modulate receptors that are crucial for neurotransmission and metabolic regulation, although specific receptor targets require further investigation.

Biological Activity Overview

The biological activities of 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through enzyme inhibition. |

| Antioxidant | Demonstrates free radical scavenging properties, contributing to cellular protection. |

| Neuroprotective | May offer neuroprotective effects by modulating neurotransmitter levels. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising lead for antibiotic development .

Neuroprotective Effects

Research involving in vitro models of neurodegeneration demonstrated that the compound could reduce oxidative stress markers in neuronal cells. This effect was attributed to its antioxidant properties, which may help mitigate damage from reactive oxygen species (ROS) .

Enzyme Inhibition Studies

In vitro assays showed that 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ inhibits specific enzymes involved in amino acid metabolism. The inhibition was characterized by a dose-dependent response, with IC50 values indicating significant potency compared to standard inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.